5-Amino-N-butyl-2-(cyclohexyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as enzyme inhibitors and therapeutic agents. This compound has garnered interest due to its potential pharmacological properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-2-(cyclohexyloxy)benzamide typically involves the condensation of a substituted benzoic acid with an amine derivative. One common method involves the use of 2-(cyclohexyloxy)benzoic acid and butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the regulation of calcium homeostasis.
Medicine: Explored for its therapeutic potential in treating neurological disorders and ischemic conditions.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it has been shown to inhibit the Na+/Ca2+ exchanger (NCX3) isoform, which plays a crucial role in regulating intracellular calcium levels. By inhibiting NCX3, the compound can modulate calcium homeostasis, which is vital in various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-N-butyl-2-(4-ethoxyphenoxy)benzamide: Another benzamide derivative with similar enzyme inhibitory properties.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is unique due to its specific inhibition of the NCX3 isoform, which distinguishes it from other benzamide derivatives that may target different enzymes or pathways. This specificity makes it a valuable tool in studying calcium homeostasis and related disorders .
Eigenschaften
CAS-Nummer |
400039-34-1 |
---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-amino-N-butyl-2-cyclohexyloxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h9-10,12,14H,2-8,11,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
HIGOJFDFYDSIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.